Antiplasmodial Activity: Glucoerysodine Is >10‑Fold Less Potent Than Its Aglycone Erysodine Against Chloroquine‑Resistant P. falciparum K1
In a direct head‑to‑head comparison of seven co‑isolated Erythrina alkaloids, glucoerysodine (compound 1) showed no measurable antiplasmodial activity (IC₅₀ > 64.00 µM) against the chloroquine‑resistant Plasmodium falciparum K1 strain, whereas its aglycone erysodine (compound 2) exhibited IC₅₀ = 6.5 ± 4.7 µM and the closely related erysovine (compound 4) displayed IC₅₀ = 4.1 ± 0.6 µM [REFS‑1][REFS‑2]. The glycosylation at C‑16 thus effectively silences the antiplasmodial pharmacophore present in erysodine and erysovine.
| Evidence Dimension | In vitro antiplasmodial activity (IC₅₀) against chloroquine‑resistant P. falciparum K1 |
|---|---|
| Target Compound Data | Glucoerysodine IC₅₀ > 64.00 µM (inactive at highest concentration tested) |
| Comparator Or Baseline | Erysodine IC₅₀ = 6.5 ± 4.7 µM; Erysovine IC₅₀ = 4.1 ± 0.6 µM; Erythraline IC₅₀ = 7.3 ± 4.9 µM; Chloroquine IC₅₀ = 0.1 µM (positive control) |
| Quantified Difference | >9.8‑fold lower potency vs. erysodine; >15.6‑fold lower vs. erysovine; glucoerysodine is essentially inactive |
| Conditions | In vitro, chloroquine‑resistant P. falciparum K1 strain; all seven compounds tested in parallel under identical conditions |
Why This Matters
Glucoerysodine can serve as a structurally matched, inactive glycosylated control compound for structure‑activity relationship (SAR) studies aimed at isolating the contribution of the C‑16 hydroxyl group to antiplasmodial potency in the erythrinan scaffold.
- [1] Zarev, Y., Foubert, K., Cos, P., Maes, L., Elgorashi, E., Apers, S., Ionkova, I., Pieters, L. (2020). HPLC‑DAD‑SPE‑NMR isolation of tetracyclic spiro‑alkaloids with antiplasmodial activity from the seeds of Erythrina latissima. Natural Product Research, 34(7), 1037–1040. Table 1. View Source
- [2] Repository UA – Author‑version PDF of Zarev et al. (2020), Table 1: Antiplasmodial activity against P. falciparum strain K1 and cytotoxicity against MRC‑5 cells. View Source
